

Application Note: High-Sensitivity Mass Spectrometric Analysis of Aglain C

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Compound of Interest

Compound Name: *Aglain C*

Cat. No.: *B15594856*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Aglain C is a member of the rocaglamide (or flavagline) family of complex natural products isolated from plants of the *Aglaia* genus.[1][2] Rocaglamides have garnered significant interest in the scientific community due to their potent and diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The unique cyclopenta[b]benzofuran core structure of these compounds is responsible for their biological efficacy. Given the therapeutic potential of **Aglain C** and its analogues, robust and sensitive analytical methods are imperative for their detection, characterization, and quantification in various biological and pharmaceutical matrices. This application note provides a detailed protocol for the analysis of **Aglain C** using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive quantification of small molecules.

Chemical Information for **Aglain C**:

Property	Value
Molecular Formula	C36H42N2O8
Molecular Weight	630.7 g/mol
IUPAC Name	(2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0 ^{2,7}]dodec-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide

Experimental Protocols

Sample Preparation from Aglaia Plant Material

This protocol outlines the extraction of **Aglain C** from dried and powdered plant material.

Materials:

- Dried and powdered Aglaia plant material (leaves, twigs, or bark)
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Solid Phase Extraction (SPE) C18 cartridges
- Vortex mixer
- Centrifuge
- Rotary evaporator
- Syringe filters (0.22 µm, PTFE)

Procedure:

- Weigh 10 g of the dried, powdered plant material into a 250 mL Erlenmeyer flask.

- Add 100 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.
- Macerate the mixture at room temperature for 24 hours with occasional shaking.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.
- For purification, subject the crude extract to Solid Phase Extraction (SPE). a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Dissolve 100 mg of the crude extract in 1 mL of methanol and load it onto the conditioned cartridge. c. Wash the cartridge with 5 mL of 20% aqueous methanol to remove polar impurities. d. Elute the fraction containing **Aglain C** with 10 mL of 80% aqueous methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 1 mL of methanol for LC-MS/MS analysis.
- Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	0-1 min: 30% B, 1-10 min: 30-95% B, 10-12 min: 95% B, 12.1-15 min: 30% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

MS/MS Parameters:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
Scan Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions for **Aglain C**:

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
631.3 [M+H] ⁺	313.1	25	100
631.3 [M+H] ⁺	300.1	35	100

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The product ions at m/z 313 and 300 are characteristic fragments of the rocaglamide core structure.[\[2\]](#)

Data Presentation

Quantitative Analysis of Aglain C

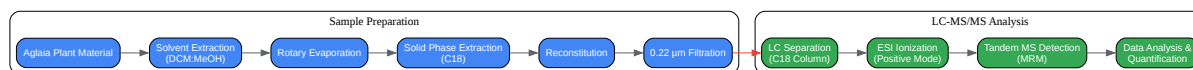
A calibration curve was generated by serial dilution of a pure **Aglain C** standard in methanol. The peak area of the MRM transition 631.3 > 313.1 was used for quantification.

Concentration (ng/mL)	Peak Area (Arbitrary Units)
1	1,520
5	7,890
10	15,500
25	38,200
50	76,500
100	151,000
250	378,000
500	752,000

Linearity: $R^2 > 0.99$ Lower Limit of Quantification (LLOQ): 1 ng/mL

Visualizations

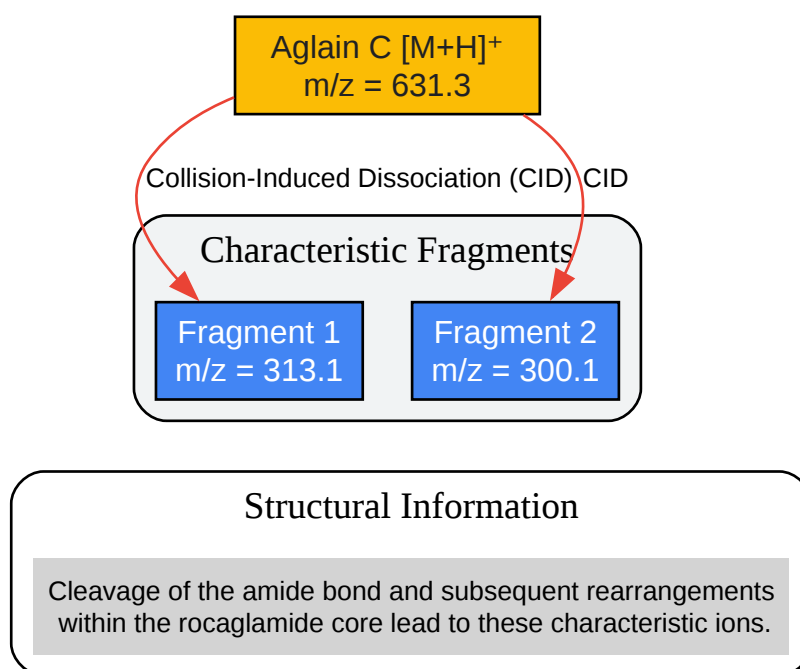
Experimental Workflow



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Caption: Workflow for the extraction and LC-MS/MS analysis of **Aglain C**.

Proposed Fragmentation Pathway of Aglain C



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Caption: Proposed MS/MS fragmentation of the **Aglain C** parent ion.

Conclusion

This application note provides a comprehensive and robust methodology for the sensitive and selective analysis of **Aglain C** using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, coupled with the presented quantitative data, offer a solid foundation

for researchers in natural product chemistry, pharmacology, and drug development. The characteristic fragmentation pattern of the rocaglamide core allows for confident identification and quantification, which is crucial for further investigation into the promising biological activities of **Aglain C**.

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- To cite this document: BenchChem. [Application Note: High-Sensitivity Mass Spectrometric Analysis of Aglain C]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15594856#mass-spectrometry-ms-analysis-of-aglain-c>]

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